1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-10-9-11(2)13(4)15(12(10)3)22(20,21)18-7-5-14(6-8-18)16(17)19/h9,14H,5-8H2,1-4H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNBVCYYGWDVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Hydrolysis
Piperidine-4-carbonitrile serves as a common starting material. Acidic hydrolysis using concentrated hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) at elevated temperatures (80–100°C) yields piperidine-4-carboxamide. This method, adapted from thioamide syntheses, achieves moderate yields (60–75%) but requires careful control to prevent over-hydrolysis to the carboxylic acid.
Example Procedure :
Piperidine-4-carbonitrile (1.0 eq) is refluxed in 6M HCl with 30% H₂O₂ (1.2 eq) for 12 hours. The mixture is neutralized with NaOH, extracted with dichloromethane, and purified via recrystallization from ethanol/water.
Carboxylic Acid Activation
Alternatively, piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia. This two-step process avoids nitrile intermediates but introduces handling challenges due to SOCl₂’s toxicity.
Optimization Insight :
Using coupling agents like EDCl/HOBt in dimethylformamide (DMF) with ammonium chloride improves yields (85–90%) by facilitating direct amide bond formation under milder conditions.
Sulfonylation of Piperidine-4-Carboxamide
The sulfonyl group is introduced via nucleophilic substitution between piperidine-4-carboxamide and 2,3,5,6-tetramethylbenzenesulfonyl chloride.
Reaction Conditions
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility and minimizes hydrolysis of the sulfonyl chloride.
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Base : Triethylamine (TEA) or pyridine (2.0 eq) neutralizes HCl, driving the reaction to completion.
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Temperature : Room temperature (25°C) prevents decomposition of the sulfonyl chloride.
Procedure :
Piperidine-4-carboxamide (1.0 eq) and TEA (2.2 eq) are dissolved in DCM under nitrogen. 2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 eq) is added dropwise, and the mixture is stirred for 24 hours. The product is isolated via aqueous workup and purified by silica gel chromatography (hexane/ethyl acetate).
Challenges and Solutions
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Byproduct Formation : Excess sulfonyl chloride may lead to disubstitution. Stoichiometric control and slow addition mitigate this.
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Purification : Column chromatography with gradient elution (5–20% ethyl acetate in hexane) resolves unreacted starting materials and byproducts.
Alternative Routes and Derivatives
Hydrazide Intermediate
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carbohydrazide (CAS 956576-55-9) serves as a precursor. Treatment with nitrous acid (HNO₂) followed by ammonolysis converts the hydrazide to the carboxamide.
Reaction Scheme :
Solid-Phase Synthesis
Recent advancements employ resin-bound piperidine derivatives, enabling iterative sulfonylation and amidation with automated purification. While scalable, this method remains cost-prohibitive for large batches.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Nitrile Hydrolysis | 65 | 92 |
| Carboxylic Acid Activation | 88 | 97 |
| Hydrazide Conversion | 72 | 95 |
Industrial-Scale Considerations
Patent WO2016139165A1 highlights the use of catalytic bases (e.g., triethylamine) in aprotic solvents to enhance reaction efficiency. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1. NLRP3 Inflammasome Inhibition
Recent studies have shown that compounds similar to 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide can serve as effective NLRP3 inflammasome inhibitors. The NLRP3 inflammasome plays a crucial role in the inflammatory response and is implicated in various diseases such as diabetes and Alzheimer's disease. In a pharmacophore-hybridization strategy, derivatives of this compound have been synthesized and evaluated for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, demonstrating significant anti-inflammatory properties .
1.2. Anticancer Activity
There is growing interest in the anticancer applications of sulfonamide derivatives. Compounds structurally related to 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide have been investigated for their ability to inhibit specific cancer cell lines. For instance, the synthesis of piperidine derivatives has shown promise as selective inhibitors of protein kinases involved in tumor growth. These compounds have been tested against various cancer cell lines with varying degrees of success .
Biochemical Applications
2.1. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that piperidine derivatives can act on various enzymes involved in metabolic pathways. This aspect is particularly relevant for developing treatments targeting metabolic disorders where enzyme regulation is critical .
2.2. Antimicrobial Properties
Another area of application is the antimicrobial activity exhibited by certain sulfonamide derivatives. Compounds similar to 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide have shown effectiveness against a range of bacterial strains, making them potential candidates for antibiotic development .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
RA839: A Pyrrolidine-Based Analogue
RA839 ((3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]-1-naphthyl]pyrrolidine-3-carboxylic acid) shares the 2,3,5,6-tetramethylphenyl sulfonamide moiety but replaces piperidine with a pyrrolidine ring. It binds noncovalently to the Keap1 kelch domain with a Kd of ~6 μM and an IC50 of 0.14 μM in fluorescence polarization assays . The pyrrolidine ring’s smaller size (5-membered vs. piperidine’s 6-membered) may confer conformational rigidity, optimizing interactions with Keap1’s ETGE motif.
Piperidine-4-Carboxamide Derivatives
- BI 605906: A thienopyridine derivative with a 4-(methylsulfonyl)piperidine group. Its molecular weight (432.51) and difluoropropyl substituent suggest enhanced lipophilicity compared to the target compound.
- SARS-CoV-2 Inhibitors : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide and analogues demonstrate antiviral activity. The naphthyl and fluorobenzyl groups may enhance hydrophobic interactions with viral proteases, though their IC50 values remain unreported .
Sulfonamide-Substituted Piperidines
- 1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide : Replacing the tetramethylphenyl group with an acetamidophenyl reduces steric bulk (molecular weight: 325.38 vs. ~370–400 for the target compound). This modification could improve solubility but may diminish binding affinity due to reduced hydrophobic interactions .
- Molecular Docking Candidate : A tetramethylphenyl sulfonamide-pyrrolidine derivative (free energy binding: -10.18 kcal/mol, inhibitory constant: 34.53 nM) showed strong interactions with the Nrf2 receptor (hydrogen bonds with SER508/ARG483; hydrophobic contacts with PHE577/ALA556) .
Physicochemical and Pharmacokinetic Properties
Key Observations
- Steric and Hydrophobic Effects : The 2,3,5,6-tetramethylphenyl group in the target compound likely enhances binding to hydrophobic pockets (e.g., Keap1’s PHE577/ALA556), as seen in RA839 . Substitution with smaller aryl groups (e.g., acetamidophenyl) may reduce affinity but improve solubility .
- RA839’s pyrrolidine core achieves submicromolar potency, suggesting rigidity benefits for Keap1 inhibition .
- Therapeutic Potential: Piperidine carboxamides with sulfonyl groups show diverse applications, from oxidative stress modulation (Keap1-Nrf2) to antiviral and antibacterial activities.
Biological Activity
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 341.46 g/mol. It features a piperidine ring substituted with a sulfonamide group and a tetramethylphenyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.46 g/mol |
| CAS Number | 956576-55-9 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those related to 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide. Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes critical for survival.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In particular, derivatives have shown promising results in inhibiting urease with IC50 values significantly lower than standard reference compounds . This suggests potential applications in treating conditions like peptic ulcers and urease-related infections.
Anticancer Properties
The sulfonamide moiety is known for its role in cancer therapy. Compounds in this class have been explored as inhibitors of tumor-associated carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, potentially leading to selective anticancer therapies .
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of various sulfonamide derivatives on hCA isoforms. Compounds similar to 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide demonstrated low nanomolar inhibitory activity against hCA IX and XII while showing selectivity over hCA I and II .
- Antibacterial Screening : Another investigation into related piperidine derivatives revealed strong antibacterial properties against multiple bacterial strains. Compounds exhibited IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating their potential as therapeutic agents .
The biological activity of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites of enzymes like AChE and urease, the compound disrupts normal physiological processes.
- Antibacterial Action : The sulfonamide group interferes with bacterial folate synthesis pathways.
- Antitumor Activity : The compound's ability to target specific hCA isoforms may inhibit tumor growth by disrupting acid-base balance in tumors.
Q & A
Q. What are the recommended chromatographic methods for purity analysis of sulfonamide-containing piperidine derivatives like 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide?
- Methodological Answer : Use reverse-phase HPLC with a mobile phase optimized for sulfonamide resolution. For example:
- Mobile Phase : Methanol and sodium acetate buffer (65:35) adjusted to pH 4.6 with glacial acetic acid .
- Detection : UV at 254 nm for sulfonyl group absorbance.
- System Suitability : Ensure a column efficiency >2000 plates and tailing factor <2.0. Adjust buffer ionic strength (e.g., sodium 1-octanesulfonate) to improve peak symmetry .
Q. How can researchers design a scalable synthesis route for this compound while minimizing impurities?
- Methodological Answer :
- Step 1 : Start with piperidine-4-carboxamide and 2,3,5,6-tetramethylbenzenesulfonyl chloride. Use a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base for sulfonylation .
- Step 2 : Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7).
- Step 3 : Purify via recrystallization using ethanol/water (80:20) to remove unreacted sulfonyl chloride .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the tetramethylphenyl group (δ ~2.2 ppm for methyl protons) and piperidine ring protons (δ ~1.5–3.0 ppm) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm mass error.
- FT-IR : Verify sulfonyl S=O stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with a receptor structure (e.g., enzyme active site from PDB). Parameterize the sulfonyl group’s partial charges using Gaussian09 at the B3LYP/6-31G* level .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the carboxamide and catalytic residues .
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide-piperidine analogs?
- Methodological Answer :
- Dose-Response Curves : Test the compound across 5–100 µM in triplicate to confirm IC₅₀ values. Use a positive control (e.g., known inhibitor) to validate assay conditions .
- Off-Target Screening : Employ a kinase panel (e.g., Eurofins) to identify non-specific interactions. Cross-reference with PubChem BioAssay data for SAR trends .
Q. How can researchers optimize the compound’s metabolic stability without altering its pharmacophore?
- Methodological Answer :
- Microsomal Stability Assay : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring’s para position to reduce CYP450-mediated oxidation .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
